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Compound of Interest

Compound Name: 1-Nitropiperazine

CAS No.: 42499-41-2

Cat. No.: B131163 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Foreword
1-Nitropiperazine is a heterocyclic compound of significant interest in medicinal chemistry and

drug development due to the prevalence of the piperazine scaffold in numerous therapeutic

agents. A thorough understanding of its molecular structure and properties is paramount for its

application and for the development of new chemical entities. Spectroscopic analysis provides

the foundational data for structural elucidation and quality control. This technical guide offers a

detailed examination of the nuclear magnetic resonance (NMR), infrared (IR), and mass

spectrometry (MS) data for 1-nitropiperazine, presented from the perspective of a Senior

Application Scientist. The aim is to not only provide the spectral data but also to offer insights

into the interpretation of this data, thereby empowering researchers in their scientific

endeavors.

Molecular Identity and Physicochemical Properties
Before delving into the spectroscopic data, it is essential to establish the fundamental

properties of 1-nitropiperazine.
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Property Value Source

IUPAC Name 1-nitropiperazine PubChem[1]

Molecular Formula C₄H₉N₃O₂ PubChem[1]

Molecular Weight 131.13 g/mol PubChem[1]

CAS Number 42499-41-2 PubChem[1]

The presence of a nitro group attached to one of the nitrogen atoms of the piperazine ring

significantly influences the molecule's electronic properties and, consequently, its spectroscopic

signature.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. For 1-nitropiperazine, both ¹H and ¹³C NMR provide critical information for structural

confirmation.

¹H NMR Spectroscopy
The proton NMR spectrum of 1-nitropiperazine is characterized by two distinct signals

corresponding to the two sets of methylene protons in the piperazine ring. The chemical

environment of these protons is rendered inequivalent by the presence of the electron-

withdrawing nitro group on one nitrogen and the secondary amine on the other.

Table 1: ¹H NMR Spectral Data for 1-Nitropiperazine

Chemical Shift
(δ) ppm

Multiplicity Integration Assignment Solvent

~3.83 Multiplet 4H -CH₂-N(NO₂) CDCl₃

~3.00 Multiplet 4H -CH₂-NH CDCl₃

Note: The exact chemical shifts and multiplicities may vary slightly depending on the solvent

and the spectrometer's field strength.
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Interpretation and Causality:

The downfield shift of the protons at approximately 3.83 ppm is a direct consequence of the

deshielding effect of the adjacent electron-withdrawing nitro group (-NO₂). This group reduces

the electron density around the neighboring protons, causing them to resonate at a lower field.

Conversely, the protons on the carbon atoms adjacent to the secondary amine (-NH) at

approximately 3.00 ppm are in a more electron-rich environment and thus appear at a relatively

upfield position. The multiplicity of the signals, typically observed as multiplets, arises from the

spin-spin coupling between the protons on adjacent carbon atoms within the piperazine ring.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum of 1-nitropiperazine is expected to show two signals corresponding to

the two distinct carbon environments in the piperazine ring.

Predicted ¹³C NMR Spectral Data:

Due to the scarcity of publicly available experimental ¹³C NMR data for 1-nitropiperazine, the

following are predicted chemical shifts based on computational models and analysis of similar

structures.

Predicted Chemical Shift (δ) ppm Assignment

~50-55 -CH₂-N(NO₂)

~45-50 -CH₂-NH

Rationale for Predicted Shifts:

Similar to the ¹H NMR spectrum, the carbon atoms adjacent to the nitro group are expected to

be deshielded and resonate at a lower field compared to the carbons adjacent to the secondary

amine. The electron-withdrawing nature of the nitro group pulls electron density away from the

attached carbon, leading to a downfield shift.

Infrared (IR) Spectroscopy
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Infrared spectroscopy provides valuable information about the functional groups present in a

molecule. The IR spectrum of 1-nitropiperazine will be dominated by the characteristic

absorption bands of the N-NO₂ and N-H functional groups.

Table 2: Key IR Absorption Bands for 1-Nitropiperazine

Wavenumber (cm⁻¹) Intensity Assignment

~3300-3400 Medium, Sharp N-H stretch (secondary amine)

~2850-2960 Medium C-H stretch (aliphatic)

~1500-1550 Strong
Asymmetric N-O stretch (nitro

group)

~1300-1350 Strong
Symmetric N-O stretch (nitro

group)

~1100 Medium C-N stretch

Expert Interpretation:

The most prominent and diagnostic peaks in the IR spectrum of 1-nitropiperazine are the

strong absorptions corresponding to the nitro group. The asymmetric and symmetric stretching

vibrations of the N-O bonds are typically very intense and are a clear indicator of the presence

of the -NO₂ functionality. The N-H stretching vibration of the secondary amine is also a key

feature, appearing as a sharp peak in the region of 3300-3400 cm⁻¹. The presence of aliphatic

C-H stretching bands confirms the hydrocarbon backbone of the piperazine ring.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which is crucial for confirming its identity and elucidating its structure.

Expected Mass Spectrum of 1-Nitropiperazine:

Molecular Ion (M⁺): The electron ionization (EI) mass spectrum is expected to show a

molecular ion peak at m/z = 131, corresponding to the molecular weight of 1-
nitropiperazine.
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Key Fragmentation Pathways: The fragmentation of 1-nitropiperazine is likely to proceed

through several key pathways, driven by the cleavage of the bonds adjacent to the nitrogen

atoms and the loss of the nitro group.

Loss of the Nitro Group: A prominent fragmentation pathway would involve the loss of the

nitro group (NO₂•, mass = 46), leading to a fragment ion at m/z = 85. This [M-46]⁺ ion

would be a stable piperazinyl cation.

Ring Cleavage: The piperazine ring can undergo fragmentation, leading to smaller

fragment ions. Common losses include the successive loss of ethylene (C₂H₄, mass = 28)

or ethylenimine (C₂H₅N, mass = 43) fragments.

Visualizing the Fragmentation Pathway:
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Caption: General workflow for the spectroscopic characterization of 1-Nitropiperazine.

Experimental Protocols
To ensure the acquisition of high-quality spectroscopic data, the following standardized

protocols are recommended.
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NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 1-nitropiperazine in 0.5-0.7 mL of a

suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal

resolution. Tune and shim the instrument according to standard procedures.

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A

sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse

sequence. A larger number of scans will be required compared to ¹H NMR due to the lower

natural abundance of the ¹³C isotope.

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase

correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and

reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy
Sample Preparation (KBr Pellet Method):

Thoroughly grind a small amount (1-2 mg) of 1-nitropiperazine with approximately 100-

200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

Transfer the mixture to a pellet press and apply pressure to form a transparent or

translucent pellet.

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and

acquire the spectrum over the range of 4000-400 cm⁻¹.

Data Processing: Perform a background subtraction using a spectrum of an empty sample

holder or a pure KBr pellet.

Mass Spectrometry
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Sample Introduction (Electron Ionization - Gas Chromatography-Mass Spectrometry, EI-GC-

MS):

Prepare a dilute solution of 1-nitropiperazine in a volatile organic solvent (e.g.,

dichloromethane or ethyl acetate).

Inject the solution into a gas chromatograph coupled to a mass spectrometer. The GC will

separate the compound from any impurities before it enters the ion source.

Ionization: Use a standard electron ionization energy of 70 eV.

Mass Analysis: Scan a suitable mass range (e.g., m/z 30-200) to detect the molecular ion

and the major fragment ions.

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to

confirm the structure.

Conclusion
The spectroscopic data presented in this guide provides a comprehensive fingerprint of 1-
nitropiperazine. The characteristic signals in the NMR, IR, and MS spectra are directly

correlated with the specific structural features of the molecule. For researchers in drug

discovery and development, a thorough understanding of this data is not merely academic; it is

a critical component of compound verification, quality control, and the rational design of new

piperazine-based therapeutic agents. By following the outlined experimental protocols and

interpretive guidelines, scientists can confidently characterize 1-nitropiperazine and utilize this

knowledge to advance their research objectives.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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